molecular formula C8H13NO4 B13680806 Ethyl 2-(1-(nitromethyl)cyclopropyl)acetate

Ethyl 2-(1-(nitromethyl)cyclopropyl)acetate

Cat. No.: B13680806
M. Wt: 187.19 g/mol
InChI Key: QJHQSSVWUCLHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-(nitromethyl)cyclopropyl)acetate is a cyclopropane-containing ester featuring a nitromethyl (-CH2NO2) substituent on the cyclopropane ring. The compound’s structure combines the strain of the cyclopropane ring with the electron-withdrawing nature of the nitro group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl 2-[1-(nitromethyl)cyclopropyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-2-13-7(10)5-8(3-4-8)6-9(11)12/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHQSSVWUCLHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CC1)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrocyclopropanation via Michael Addition of Nitromethane to α-Bromo-α,β-Unsaturated Ketones

One classical approach to synthesize nitrocyclopropane derivatives involves the Michael addition of nitromethane to α-bromo-α,β-unsaturated ketones, followed by intramolecular cyclization to form the cyclopropane ring.

  • Mechanism Overview : The reaction starts with the nucleophilic addition of nitromethane to the double bond of the α-bromo-α,β-unsaturated ketone under basic conditions, forming an anionic intermediate. This intermediate undergoes elimination of bromide ion, resulting in cyclopropane ring closure with a nitromethyl substituent attached to the cyclopropane ring.

  • Representative Reaction : Kocór and Kroszczński demonstrated this method by reacting nitromethane with 2-bromo-3-oxo-1,4,6-trienes, yielding nitrocyclopropane derivatives in moderate yields (25-27%) after extended reaction times (~10 days) (Scheme 1).

  • Advancements : Arai et al. improved this method by employing phase-transfer catalysis (PTC) with quaternary ammonium salts and potassium carbonate as a base, facilitating asymmetric cyclopropanation of α-bromocyclopentenone derivatives. The use of chiral PTCs and co-catalysts like tetrahexylammonium bromide enhanced both yield and enantiomeric excess (up to 50% yield and 62% ee) (Table 1).

Table 1. Asymmetric Cyclopropanation Yields and Enantiomeric Excess

Entry R R1 Time (h) Yield (%) Enantiomeric Excess (ee %)
1 vinyl H5 21 25 6
2 vinyl 4-OMe 13 29 4
3 vinyl F5 17 19 59
4 ethyl F5 130 14 76
5 ethyl F5 11 34 64
6 ethyl F5 22 50 62

Note: Reaction conditions include 10 equivalents of nitromethane, 10 mol% PTC, and K2CO3 or Rb2CO3 as base in THF at room temperature.

Additional Synthetic Routes and Notes

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Michael Addition of Nitromethane to α-Bromo-α,β-Unsaturated Ketones α-Bromo-α,β-unsaturated ketones, nitromethane, base (t-BuOK, K2CO3), PTC Potential for asymmetric synthesis; moderate yields Long reaction times; moderate yields
Cyclopropanation using Nitrodiazomethanes Nitrodiazomethanes, alkenes, Rh2(OAc)4 catalyst Broad substrate scope; good yields Requires diazo chemistry expertise
Intramolecular Cyclopropanation of γ-Nitro Alcohols γ-Nitro alcohols, Mitsunobu conditions Stereoselective; intramolecular Limited to specific substrates
Cyclopropanation of Dibromopropanoates Dibromopropanoates, nitroalkanes Access to functionalized nitrocyclopropanes Requires dibromo substrates
Michael Addition of Bromonitromethane Bromonitromethane, electron-poor alkenes Useful for electron-poor alkenes Specific substrate requirements

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(nitromethyl)cyclopropyl)acetate undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are often employed.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Amines.

    Substitution: Alcohols or other ester derivatives.

Scientific Research Applications

Ethyl 2-(1-(nitromethyl)cyclopropyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(1-(nitromethyl)cyclopropyl)acetate involves its interaction with specific molecular targets. The nitromethyl group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Variations and Key Features

The primary structural distinction among cyclopropane-acetate derivatives lies in the substituent on the cyclopropane ring. Below is a detailed comparison:

Compound Substituent Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl 2-(1-(nitromethyl)cyclopropyl)acetate Nitromethyl (-CH2NO2) Not provided Not provided Hypothesized use in T-cell immunity enhancers (analogous to BAY-405 synthesis)
Ethyl 2-[1-(benzylamino)cyclopropyl]acetate Benzylamino (-NHBn) C14H19NO2 233.31 Purity ≥97%; used as an organic building block
Methyl 2-(1-(bromomethyl)cyclopropyl)acetate Bromomethyl (-CH2Br) C7H11BrO2 207.07 Boiling point: 211°C; reactant in organic synthesis
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride Aminomethyl (-CH2NH2·HCl) C7H14ClNO2 199.65 Hydrochloride form enhances solubility; intermediate in drug synthesis
Ethyl 2-(1-(difluoromethyl)cyclopropyl)acetate Difluoromethyl (-CHF2) C8H12F2O2 178.18 Boiling point: ~173°C; potential pharmaceutical applications due to fluorine’s bioactivity
Ethyl 2-(1-((tert-butoxycarbonyl)amino)cyclopropyl)acetatecarboxylate Boc-amino (-NHBoc) Not provided Not provided 50% synthesis yield; used in peptide mimetics

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueKey SignalsReference
1^1H NMRδ 1.2–1.4 ppm (ester CH₃), δ 4.1–4.3 ppm (OCH₂), δ 4.5–5.0 ppm (CH₂NO₂)
13^{13}C NMRδ 170–175 ppm (C=O), δ 85–90 ppm (cyclopropane C)
IR1740 cm1^{-1} (C=O), 1540/1370 cm1^{-1} (NO₂)

Q. Table 2. Common Synthetic Pathways and Yields

MethodConditionsYield (%)Reference
Nitroalkene cyclopropanationRh₂(OAc)₄, CH₂Cl₂, −10°C65–75
Alkylidene transferCu(acac)₂, THF, reflux50–60

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.